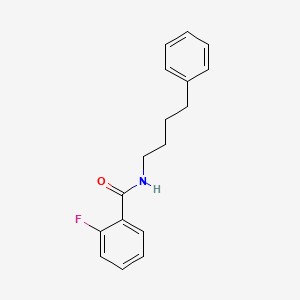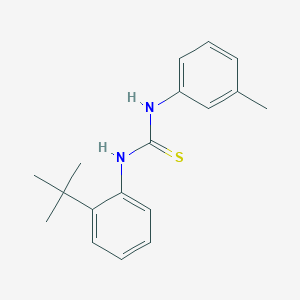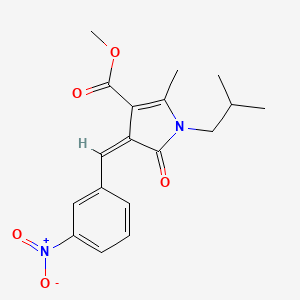![molecular formula C19H22N2O4 B4720488 N-[3-(acetylamino)phenyl]-2-(2-methoxyphenoxy)butanamide](/img/structure/B4720488.png)
N-[3-(acetylamino)phenyl]-2-(2-methoxyphenoxy)butanamide
説明
N-[3-(acetylamino)phenyl]-2-(2-methoxyphenoxy)butanamide, also known as AMG 837, is a compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential therapeutic applications in the treatment of type 2 diabetes.
科学的研究の応用
N-[3-(acetylamino)phenyl]-2-(2-methoxyphenoxy)butanamide 837 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. It has been shown to activate the G protein-coupled receptor GPR40, which is involved in the regulation of insulin secretion. This activation leads to an increase in insulin secretion from pancreatic beta cells, which can help to lower blood glucose levels in individuals with type 2 diabetes.
作用機序
The mechanism of action of N-[3-(acetylamino)phenyl]-2-(2-methoxyphenoxy)butanamide 837 involves the activation of GPR40, which is expressed in pancreatic beta cells. When N-[3-(acetylamino)phenyl]-2-(2-methoxyphenoxy)butanamide 837 binds to GPR40, it triggers a signaling cascade that leads to the release of insulin from beta cells. This insulin release is glucose-dependent, meaning that it only occurs when blood glucose levels are high.
Biochemical and Physiological Effects:
N-[3-(acetylamino)phenyl]-2-(2-methoxyphenoxy)butanamide 837 has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to increase insulin secretion in a glucose-dependent manner, which can help to lower blood glucose levels in individuals with type 2 diabetes. Additionally, N-[3-(acetylamino)phenyl]-2-(2-methoxyphenoxy)butanamide 837 has been shown to improve glucose tolerance and reduce insulin resistance in animal models of diabetes.
実験室実験の利点と制限
One advantage of using N-[3-(acetylamino)phenyl]-2-(2-methoxyphenoxy)butanamide 837 in lab experiments is that it is a highly specific agonist for GPR40, meaning that it only activates this receptor and not others. This specificity can help to ensure that any observed effects are due to GPR40 activation and not off-target effects. However, one limitation of using N-[3-(acetylamino)phenyl]-2-(2-methoxyphenoxy)butanamide 837 in lab experiments is that it is a synthetic compound and may not accurately reflect the effects of natural ligands for GPR40.
将来の方向性
There are several future directions for research on N-[3-(acetylamino)phenyl]-2-(2-methoxyphenoxy)butanamide 837. One area of interest is in the development of more potent and selective agonists for GPR40. Additionally, there is interest in studying the long-term effects of GPR40 activation on pancreatic beta cells and insulin secretion. Finally, there is potential for the use of GPR40 agonists in combination with other therapies for the treatment of type 2 diabetes.
特性
IUPAC Name |
N-(3-acetamidophenyl)-2-(2-methoxyphenoxy)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-4-16(25-18-11-6-5-10-17(18)24-3)19(23)21-15-9-7-8-14(12-15)20-13(2)22/h5-12,16H,4H2,1-3H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXVHHQABKZJQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC(=C1)NC(=O)C)OC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[(4-bromo-3-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B4720413.png)
![3-(2-ethoxyethyl)-1,6,7-trimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B4720419.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-isobutoxybenzamide](/img/structure/B4720426.png)
![phenyl 2-{[4-(benzylsulfonyl)benzyl]oxy}benzoate](/img/structure/B4720429.png)
![5-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B4720435.png)
![[3-amino-4-(2-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B4720439.png)
![6-({[3-(isopropoxycarbonyl)-4-phenyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4720452.png)


![2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B4720473.png)
![N-(4-{[2-(2-methoxybenzoyl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B4720483.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4720492.png)
![5-(4-bromophenyl)-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4720510.png)